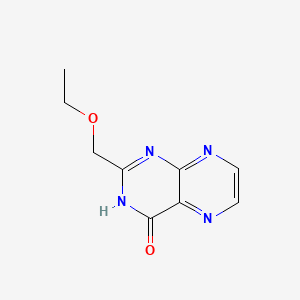

4(3H)-Pteridinone, 2-(ethoxymethyl)-

Beschreibung

4(3H)-Pteridinone derivatives are heterocyclic compounds characterized by a bicyclic pteridine core with a ketone group at position 2. The compound 4(3H)-Pteridinone, 2-(ethoxymethyl)- features an ethoxymethyl substituent at position 2, which distinguishes it from other derivatives.

Eigenschaften

CAS-Nummer |

133914-85-9 |

|---|---|

Molekularformel |

C9H10N4O2 |

Molekulargewicht |

206.20 g/mol |

IUPAC-Name |

2-(ethoxymethyl)-3H-pteridin-4-one |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14) |

InChI-Schlüssel |

SFWVULIFVPNTOF-UHFFFAOYSA-N |

SMILES |

CCOCC1=NC2=NC=CN=C2C(=O)N1 |

Kanonische SMILES |

CCOCC1=NC2=NC=CN=C2C(=O)N1 |

Andere CAS-Nummern |

133914-85-9 |

Synonyme |

LCB 2183 LCB-2183 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LCB-2183 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Spezifische Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsverfahren

Die industrielle Produktion von LCB-2183 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Industrieausrüstung und -reagenzien, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Effizienz zu maximieren und Abfall zu minimieren .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: LCB-2183 wird als Modellverbindung zur Untersuchung der Histaminrezeptor-Antagonisierung und verwandter chemischer Reaktionen verwendet.

Biologie: Es wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: LCB-2183 zeigt vielversprechende Ergebnisse als Therapeutikum zur Behandlung von Asthma und anderen Atemwegserkrankungen, indem es die Histamin-induzierte Entzündung und Hyperreaktivität hemmt.

Wirkmechanismus

LCB-2183 entfaltet seine Wirkung, indem es an Histaminrezeptoren bindet und deren Aktivität hemmt. Diese antagonistische Wirkung verhindert, dass Histamin an seine Rezeptoren bindet, wodurch histamininduzierte Entzündungsreaktionen und Atemwegshyperreaktivität reduziert werden. Zu den molekularen Zielstrukturen gehören Histaminrezeptoren auf Immunzellen und glatten Atemwegsmuskelzellen.

Wissenschaftliche Forschungsanwendungen

Anti-Allergic Properties

Research indicates that derivatives of 4(3H)-pteridinone exhibit significant anti-allergic effects. The compound has been shown to antagonize the effects of platelet-activating factor (PAF), which is involved in bronchoconstriction. In studies, the median effective dose (ED50) for bronchospasm induced by PAF was determined to be as low as 0.068 mg/kg when administered intravenously in animal models .

The compound's effectiveness is supported by its long duration of action and low toxicity profile, with median lethal doses exceeding 2,000 mg/kg in rodent studies . The following table summarizes the ED50 values for various formulations:

| Compound | Administration Route | ED50 (mg/kg) |

|---|---|---|

| Example 1 | Intravenous | 0.068 |

| Example 3 | Intraperitoneal | 14 |

| Example 4 | Oral | 25 |

Inhibition of Polo-Like Kinases (PLKs)

Another promising application of 4(3H)-pteridinone derivatives is their role as inhibitors of polo-like kinases, specifically PLK2. These kinases are implicated in various cellular processes, including cell division and proliferation. Inhibitors targeting PLK2 have potential therapeutic implications for neurodegenerative diseases such as Parkinson's disease, where the formation of Lewy bodies is a key pathological feature .

The development of selective PLK2 inhibitors from this compound class may offer new avenues for treating cancers and neurodegenerative disorders. The specificity for PLK2 over other kinases enhances their therapeutic potential while minimizing side effects associated with less selective compounds .

Immunomodulatory Effects

Research has also highlighted the immunomodulatory properties of pteridinone derivatives. These compounds can act as agonists for Toll-like receptors (TLRs), specifically TLR7 and TLR8, which play crucial roles in the immune response. The ethoxymethyl group at the C-2 position has been identified as a significant factor influencing TLR activity, with modifications to this group affecting the compound's efficacy as an immune modulator .

Case Studies

Several studies have documented the synthesis and biological evaluation of pteridinone derivatives:

- A study published in Pharmaceutical Research evaluated various derivatives for their anti-inflammatory and immunomodulatory activities. The results indicated that certain modifications to the pteridinone structure significantly enhanced their biological activity .

- Another research effort focused on the synthesis of pteridinone analogs that demonstrated potent inhibition of TLR-mediated responses, suggesting their utility in developing new immunotherapeutic agents .

Wirkmechanismus

LCB-2183 exerts its effects by binding to histamine receptors, specifically inhibiting their activity. This antagonistic action prevents histamine from binding to its receptors, thereby reducing histamine-induced inflammatory responses and airway hyperreactivity. The molecular targets include histamine receptors on immune cells and airway smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The ethoxymethyl substituent at position 2 differentiates this compound from other pteridinone derivatives. Below is a comparative analysis of key analogs:

Table 1: Comparison of 4(3H)-Pteridinone Derivatives

*Estimated based on analogs.

Key Observations:

Substituent Effects on Lipophilicity: Ethoxymethyl groups (e.g., in 2-(ethoxymethyl)-) likely increase logP compared to polar substituents like amino (-NH₂) but remain less hydrophobic than aryl groups (e.g., diphenyl or halogenated phenyl) .

Biological Activity: Amino-substituted derivatives (e.g., 2-amino-6,7-diphenyl-) show antitumor activity against HeLa cells (IC₅₀ ~66 μM), attributed to interactions with DNA or enzyme targets . Fused heterocycles (e.g., benzodiazepine-pteridinone hybrids) demonstrate enhanced bioactivity, as seen in Batracyclin analogs .

Synthetic Accessibility: Ethoxymethyl groups can be introduced via alkylation or etherification reactions, as exemplified in the synthesis of 2-(ethoxymethyl)-3,5-diethoxybenzyl acetate (a structurally related compound) . Hydrolysis of acetamido derivatives (e.g., 2-acetamido-3,6,7-trimethyl-4(3H)-pteridinone) yields amino analogs, highlighting the reactivity of the pteridinone core .

Biologische Aktivität

4(3H)-Pteridinone, 2-(ethoxymethyl)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pteridine ring system, suggests potential interactions with various biological targets. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10N4O2

- CAS Number : 133914-85-9

- SMILES Notation : CCOCC1=NC2=NC=CN=C2C(=O)N1

The compound features an ethoxymethyl group at the C-2 position of the pteridinone ring, which can influence its pharmacological properties.

Research indicates that compounds similar to 4(3H)-pteridinone exhibit a variety of biological activities through different mechanisms:

- Antiviral Activity : Compounds with pteridine structures have shown efficacy against viral infections by modulating immune responses and inhibiting viral replication.

- Anticancer Properties : The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

- Anti-inflammatory Effects : Pteridinones have been associated with reduced inflammation through the inhibition of pro-inflammatory cytokines.

Biological Activities

The following table summarizes the various biological activities attributed to 4(3H)-pteridinone and similar compounds:

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of pteridinone exhibited significant antiviral activity against specific viruses by enhancing the host's immune response. The ethoxymethyl group was found to be crucial for this activity, as it influenced the compound's interaction with viral proteins.

Case Study 2: Anticancer Properties

In vitro studies showed that 4(3H)-pteridinone could effectively induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests potential for development as an anticancer therapeutic agent.

Case Study 3: Anti-inflammatory Effects

Research indicated that compounds similar to 4(3H)-pteridinone could significantly reduce inflammation in animal models. The study highlighted its ability to lower levels of TNF-α and IL-6, which are key players in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.